![molecular formula C21H19N7O2 B2756992 N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-indole-3-carboxamide CAS No. 1209591-26-3](/img/structure/B2756992.png)
N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-indole-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyrazolo[3,4-d]pyrimidin ring, and an indole ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be analyzed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications
Synthesis and Biological Evaluation
A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives highlighted their anticancer and anti-5-lipoxygenase activities. The research demonstrated a series of compounds synthesized through various chemical reactions, including condensation and esterification, leading to the formation of pyrazolopyrimidines with potential anticancer and anti-inflammatory applications (Rahmouni et al., 2016).
Antimicrobial and Anticancer Activity
The development of heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidin-4-ones, has been explored for their antimicrobial and anticancer activities. These compounds were synthesized via a heterocyclization reaction, showcasing the potential of pyrazolopyrimidines in medical chemistry for their therapeutic properties (Tavakoli-Hoseini et al., 2011).
Amplifiers of Phleomycin
Research on unfused heterobicycles, including pyridinylpyrimidines with strongly basic side chains, suggested their role as amplifiers of phleomycin against Escherichia coli. This highlights the chemical's potential utility in enhancing the effectiveness of antibiotics, indicating a novel application area in combating bacterial infections (Brown & Cowden, 1982).
Cytotoxicity and Antiprotozoal Agents
A study on dicationic imidazo[1,2-a]pyridines, including derivatives with furan-2-yl groups, demonstrated significant antiprotozoal activity. The research showed that these compounds possess DNA-affinity properties and exhibit potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as antiprotozoal agents (Ismail et al., 2004).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the enzyme aldose reductase, which is involved in the polyol pathway of glucose metabolism .
Result of Action
It’s known that indole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Future Directions
properties
IUPAC Name |
N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O2/c29-21(16-11-23-18-6-2-1-5-15(16)18)22-7-8-28-20-17(12-27-28)19(25-13-26-20)24-10-14-4-3-9-30-14/h1-6,9,11-13,23H,7-8,10H2,(H,22,29)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTDSCFOOQUOIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCN3C4=NC=NC(=C4C=N3)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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